4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
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Overview
Description
4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the ethoxy group and the sulfonyl group is achieved through nucleophilic substitution reactions. The final step often involves the coupling of the thiazole derivative with 4-nitrophenylsulfonyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly as potential antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and the sulfonyl group are key functional groups that can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(5-((4-bromophenyl)sulfonyl)thiazol-2-yl)benzamide
- 4-ethoxy-N-(5-((4-chlorophenyl)sulfonyl)thiazol-2-yl)benzamide
- 4-ethoxy-N-(5-((4-methylphenyl)sulfonyl)thiazol-2-yl)benzamide
Uniqueness
4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-ethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S2/c1-2-27-14-7-3-12(4-8-14)17(22)20-18-19-11-16(28-18)29(25,26)15-9-5-13(6-10-15)21(23)24/h3-11H,2H2,1H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHMBUAQJCLCJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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